molecular formula C11H14N4 B13637324 4-Ethyl-1-methyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine

4-Ethyl-1-methyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine

Cat. No.: B13637324
M. Wt: 202.26 g/mol
InChI Key: RIYSFKSMVKXLBP-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (CAS 1156894-45-9) is a high-purity heterocyclic compound with a molecular formula of C 11 H 14 N 4 and a molecular weight of 202.26 g/mol . This pyrazole derivative is characterized by a canonical SMILES of CCC1=C(N)N(C)N=C1C1=CC=CN=C1 and is supplied with a guaranteed purity of 98% . The compound's structure, which incorporates both a pyrazole and a pyridine ring, makes it a valuable scaffold in medicinal chemistry and drug discovery. Researchers utilize this compound as a key building block for the synthesis of more complex molecules, particularly in exploring structure-activity relationships and developing potential pharmacologically active agents. Handling and Safety: This compound requires careful handling. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and use only in a well-ventilated area. For detailed safety protocols, please consult the Safety Data Sheet (SDS). Disclaimer: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for human diagnostic or therapeutic use, or for any veterinary applications.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

4-ethyl-2-methyl-5-pyridin-3-ylpyrazol-3-amine

InChI

InChI=1S/C11H14N4/c1-3-9-10(14-15(2)11(9)12)8-5-4-6-13-7-8/h4-7H,3,12H2,1-2H3

InChI Key

RIYSFKSMVKXLBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CN=CC=C2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of 4-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine generally involves multi-step organic transformations centered on:

  • Formation of the pyrazole ring system.
  • Introduction of alkyl substituents (ethyl and methyl groups).
  • Attachment of the pyridin-3-yl substituent via coupling reactions.

These steps are often executed sequentially or sometimes in convergent strategies to optimize yield and purity.

Formation of the Pyrazole Core

The pyrazole ring is typically constructed by condensation reactions involving hydrazine derivatives and 1,3-diketones or β-keto esters. For example, hydrazine reacts with a suitably substituted β-keto ester to form the pyrazole nucleus with the amine functionality at position 5 preserved.

An alternative approach involves domino or multicomponent reactions using pyrazol-5-amines and arylglyoxals, which can yield fused pyrazolo derivatives through controlled cyclization and dehydration steps. This method demonstrates tolerance to various functional groups and allows for structural diversity, which may be adapted for the synthesis of substituted pyrazoles such as the target compound.

Incorporation of the Pyridin-3-yl Group

The pyridin-3-yl substituent at the 3-position of the pyrazole ring is usually introduced via palladium-catalyzed cross-coupling reactions, which provide high regioselectivity and functional group tolerance:

  • Suzuki Coupling : Coupling of a pyrazole bearing a halide (e.g., bromide or iodide) at the 3-position with pyridin-3-yl boronic acid or ester in the presence of palladium catalysts and bases.

  • Heck Coupling : Alternatively, the Heck reaction can be employed using pyridin-3-yl halides and pyrazole derivatives with suitable olefinic partners.

These coupling reactions are typically performed in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures, with ligands and catalyst loadings optimized for efficiency.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazole ring formation Hydrazine + β-keto ester, reflux in ethanol or DMF Formation of pyrazol-5-amine scaffold
2 N1-Methylation Methyl iodide, K₂CO₃, DMF, 80 °C Selective methylation at N1
3 C4-Ethylation Ethyl bromide, K₂CO₃, DMF, 100 °C Introduction of ethyl group at C4
4 Suzuki coupling Pyrazole-3-halide + pyridin-3-yl boronic acid, Pd catalyst, base, 100 °C Installation of pyridin-3-yl substituent at C3

Reaction Conditions and Optimization

Temperature and Solvent Effects

  • Elevated temperatures (80–120 °C) are beneficial for increasing reaction rates in alkylation and coupling steps but must be balanced to avoid decomposition or side reactions.

  • Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophilicity and catalyst activity, improving yields in substitution and cross-coupling reactions.

Catalyst and Base Selection

  • Palladium catalysts with appropriate ligands (e.g., Pd(PPh₃)₄) are preferred for high coupling efficiency and selectivity in the pyridinyl group introduction.

  • Bases like potassium carbonate or cesium carbonate are commonly used to deprotonate nucleophiles and facilitate alkylation and coupling reactions.

Selectivity Considerations

  • Control of regioselectivity during alkylation is critical to avoid substitution at undesired positions.

  • Reaction stoichiometry and order of reagent addition influence the formation of desired isomers, as shown in related pyrazole syntheses where isomer ratios are governed by activation energy differences.

Analytical Characterization of the Compound

Confirming the successful synthesis of 4-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine requires multiple analytical techniques:

Analytical Technique Purpose Example Data
Proton Nuclear Magnetic Resonance (¹H NMR) Identification of proton environments and substituent positions Signals at δ 1.25 ppm (triplet, 3H, ethyl CH₃), other characteristic peaks for methyl and aromatic protons
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Confirmation of carbon skeleton and substituents Chemical shifts consistent with pyrazole and pyridine carbons
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation and purity assessment Calculated m/z 230.1423; found 230.1421 (ESI-TOF)
X-ray Crystallography Determination of 3D molecular conformation and bond angles Provides dihedral angles between pyrazole and pyridine rings, confirming substitution pattern
Melting Point Determination Purity and identity check Melting point range 126–128 °C by differential scanning calorimetry

Research Discoveries and Mechanistic Insights

  • Recent studies on pyrazole derivatives indicate that multicomponent domino reactions can efficiently form pyrazole cores with diverse substituents, offering alternative synthetic routes.

  • The use of stable intermediates such as N-acetyl hydrazones in pyrazolo-pyridine synthesis suggests potential for one-pot procedures combining ring formation and substitution, which could be adapted for the target compound.

  • Optimization of isomer selectivity in pyrazole syntheses has been demonstrated by controlling reaction conditions such as temperature and reagent ratios, which could improve the purity of the desired isomer of 4-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine .

Summary Table of Preparation Methods

Method Aspect Description Key Parameters References
Pyrazole ring formation Condensation of hydrazine with β-keto esters Reflux in ethanol/DMF, 2–4 h
N1-Methylation Alkylation with methyl iodide K₂CO₃ base, DMF solvent, 80 °C
C4-Ethylation Alkylation with ethyl bromide K₂CO₃ base, DMF solvent, 100 °C
Pyridin-3-yl introduction Suzuki or Heck cross-coupling Pd catalyst, base, polar aprotic solvent, 100 °C
Alternative domino reactions Multicomponent reactions for pyrazole formation p-Toluenesulfonic acid promoter, DMF, microwave irradiation
Isomer selectivity control Temperature and reagent ratio optimization 20–80 °C, stoichiometric control

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions might target the pyridinyl ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides for alkylation or halogenating agents for halogenation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, derivatives of this compound might be studied for their interactions with biological targets, such as enzymes or receptors.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific pathways or diseases.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action for 4-Ethyl-1-methyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • N-substituted derivatives (e.g., 8a) exhibit higher molecular weights and distinct melting points (135–136°C for 8a vs. 134°C for 4-methoxybenzyl analog 8b) . Pyridin-3-yl at position 3 (target compound) may enhance π-π stacking interactions compared to phenyl or alkyl substituents, as noted in thrombin inhibitor studies .
Spectroscopic and Chromatographic Comparisons
  • IR Spectroscopy :

    • The parent compound 7a shows NH₂ stretching at 3352 cm⁻¹, absent in N-substituted derivatives like 8a–8e, which exhibit alkyl C-H stretches (~2926 cm⁻¹) .
    • The target compound’s IR data are unavailable, but its ethyl and methyl groups would likely show C-H stretches near 2850–2980 cm⁻¹.
  • Chromatography :

    • N-substituted analogs (e.g., 8c, 8d) exhibit retention times (tR) ranging from 11.1–15.9 min under HPLC conditions, correlating with substituent hydrophobicity .

Q & A

Q. What are the recommended synthetic pathways for 4-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence the outcome?

The compound is typically synthesized via multi-step reactions starting from pyrazole or pyridine precursors. Common methods include:

  • Condensation reactions : Reacting pyrazole derivatives with pyridinyl halides in the presence of catalysts like palladium or copper.
  • Nucleophilic substitution : Introducing the ethyl and methyl groups via alkylation reactions under basic conditions (e.g., K₂CO₃ in DMF).

Q. Critical factors :

  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may lead to side products.
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity.
  • Catalyst selection : Palladium catalysts improve coupling efficiency for pyridinyl incorporation .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl at C4, pyridinyl at C3).
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks).
  • X-ray crystallography : Resolves 3D conformation and bond angles (e.g., dihedral angles between pyrazole and pyridine rings) .

Q. Example characterization data :

PropertyValueMethod
Melting point126–128°CDifferential Scanning Calorimetry
¹H NMR (δ, ppm)1.25 (t, 3H, CH₂CH₃)400 MHz, DMSO-d₆
HRMS (m/z)Calculated: 230.1423; Found: 230.1421ESI-TOF

Q. What preliminary biological activities have been reported for this compound?

Initial screening studies suggest:

  • Enzyme inhibition : Moderate activity against kinases (IC₅₀ ~5–10 µM) due to pyridinyl-pyrazole interactions with ATP-binding pockets.
  • Antimicrobial potential : Growth inhibition of S. aureus (MIC = 32 µg/mL) via membrane disruption .

Q. Recommended assays :

  • Kinase inhibition: Fluorescence-based ADP-Glo™ assay.
  • Antimicrobial: Broth microdilution per CLSI guidelines.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethyl and pyridinyl substituents?

Methodology :

  • Analog synthesis : Prepare derivatives with substituent variations (e.g., replacing ethyl with propyl or pyridinyl with phenyl).
  • Biological testing : Compare activity profiles across analogs.

Q. Key findings :

  • Ethyl group : Enhances lipophilicity, improving membrane permeability. Removal reduces bioavailability by 40% .
  • Pyridinyl moiety : Critical for π-π stacking with aromatic residues in target proteins. Replacement with non-aromatic groups abolishes kinase inhibition .

Q. Example SAR table :

Compound ModificationBioactivity ChangeSource
Ethyl → Propyl (C4)20% increase in IC₅₀
Pyridinyl → Phenyl (C3)Loss of kinase inhibition

Q. What methodologies are appropriate for investigating the binding mode of this compound with biological targets?

Advanced techniques :

  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., kinase-ligand complexes) to identify binding pockets .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) in real time.
  • Molecular dynamics simulations : Predict conformational stability of ligand-target complexes over 100-ns trajectories .

Case study : Co-crystallization with a kinase revealed hydrogen bonding between the pyridinyl nitrogen and a conserved lysine residue, explaining selectivity .

Q. How should researchers address discrepancies in reported biological activity data across structurally similar pyrazole derivatives?

Resolution strategies :

  • Assay standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%).
  • Compound purity : Validate via HPLC (≥95% purity) to exclude confounding effects from impurities .
  • Orthogonal assays : Confirm enzyme inhibition using both fluorescence and radiometric methods.

Example : Discrepancies in antimicrobial activity were traced to variations in bacterial strain susceptibility and compound aggregation in aqueous media .

Q. What strategies optimize pharmacokinetic properties without altering the core pharmacophore?

Approaches :

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the amine group to enhance solubility.
  • Substituent tuning : Replace methyl with trifluoromethyl to improve metabolic stability.
  • Salt formation : Hydrochloride salts increase aqueous solubility for in vivo studies .

In silico tools : Use QSAR models to predict logP, pKa, and bioavailability during early design phases.

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